What is the chemical structure of N-(2,2-dimethylpropanoyl)phenylalanine
What is the chemical structure of N-(2,2-dimethylpropanoyl)phenylalanine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(2,2-dimethylpropanoyl)phenylalanine, also known as N-pivaloyl-phenylalanine, is a derivative of the essential amino acid L-phenylalanine. It belongs to the class of N-acyl amino acids, a group of molecules that are increasingly recognized for their diverse biological activities. This technical guide provides a comprehensive overview of the chemical structure, synthesis, and known properties of N-(2,2-dimethylpropanoyl)phenylalanine, offering valuable insights for researchers in the fields of medicinal chemistry, pharmacology, and drug development.
Chemical Structure and Properties
N-(2,2-dimethylpropanoyl)phenylalanine is characterized by the attachment of a pivaloyl group (also known as a tert-butylcarbonyl group) to the nitrogen atom of the phenylalanine amino acid. This modification significantly alters the physicochemical properties of the parent amino acid, increasing its lipophilicity and steric bulk.
The chemical structure of N-(2,2-dimethylpropanoyl)phenylalanine is illustrated in the following diagram:
Figure 1: Chemical structure of N-(2,2-dimethylpropanoyl)phenylalanine.
Physicochemical Properties
| Property | Value (Estimated/Inferred) | Source |
| Molecular Formula | C₁₄H₁₉NO₃ | Calculated |
| Molecular Weight | 249.31 g/mol | Calculated |
| IUPAC Name | (2S)-2-(2,2-dimethylpropanamido)-3-phenylpropanoic acid | IUPAC Nomenclature |
| Synonyms | N-Pivaloyl-L-phenylalanine | Common Name |
The molecular formula for the closely related methyl ester is C₁₅H₂₁NO₃, with a molecular weight of 263.3321 g/mol .[1]
Synthesis of N-(2,2-dimethylpropanoyl)phenylalanine
The synthesis of N-(2,2-dimethylpropanoyl)phenylalanine typically involves the acylation of L-phenylalanine with pivaloyl chloride. This reaction is a standard procedure in peptide chemistry and can be carried out under basic conditions to facilitate the nucleophilic attack of the amino group on the acyl chloride.
Experimental Protocol: Synthesis via Pivaloyl Chloride
Materials:
-
L-phenylalanine
-
Pivaloyl chloride
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
An appropriate solvent (e.g., dichloromethane, tetrahydrofuran, water)
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
Procedure:
-
Dissolve L-phenylalanine in an aqueous solution of a suitable base (e.g., 1M NaOH) and cool the mixture in an ice bath.
-
Slowly add pivaloyl chloride dropwise to the stirred solution. The pivaloyl chloride will react with the amino group of phenylalanine.
-
Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 0°C to room temperature).
-
Monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC).
-
Once the reaction is complete, acidify the mixture with hydrochloric acid to precipitate the N-acylated product.
-
Collect the precipitate by filtration and wash it with cold water.
-
Dry the product under vacuum to obtain N-(2,2-dimethylpropanoyl)phenylalanine.
This method is based on the general principles of Schotten-Baumann reactions, commonly used for the acylation of amines. A similar approach has been described for the synthesis of other N-acyl amino acids.[2] Pivaloyl chloride is a key reagent in this synthesis and can be prepared from pivalic acid using chlorinating agents like thionyl chloride or phosphorus trichloride.[3]
The following diagram illustrates the general workflow for the synthesis:
Figure 2: General workflow for the synthesis of N-(2,2-dimethylpropanoyl)phenylalanine.
Spectroscopic Characterization
While specific spectroscopic data for N-(2,2-dimethylpropanoyl)phenylalanine is not widely published, data for its methyl ester and other similar N-acylated phenylalanine derivatives can provide valuable reference points.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the phenyl group, the α- and β-protons of the phenylalanine backbone, and a prominent singlet for the nine equivalent protons of the tert-butyl group from the pivaloyl moiety.
-
¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the amide and carboxylic acid groups, the aromatic carbons, the α- and β-carbons of the phenylalanine backbone, and the quaternary and methyl carbons of the pivaloyl group.
-
IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, C=O stretching of the carboxylic acid and the amide, and aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the exact mass of the molecule, along with characteristic fragmentation patterns. The NIST WebBook provides mass spectrometry data for the methyl ester derivative, which can be a useful comparison.[1]
Potential Biological Activity and Applications
N-acyl amino acids are a class of lipids that have been shown to possess a wide range of biological activities.[4] For instance, certain N-acylphenylalanines have been investigated as potential oral hypoglycemic agents. While specific biological studies on N-(2,2-dimethylpropanoyl)phenylalanine are limited in the available literature, its structural similarity to other bioactive N-acyl amino acids suggests it could be a valuable candidate for further investigation in drug discovery programs.
The introduction of the bulky and lipophilic pivaloyl group can influence the molecule's ability to cross cell membranes and interact with biological targets. This modification is a common strategy in medicinal chemistry to enhance the pharmacokinetic and pharmacodynamic properties of lead compounds. Further research is warranted to explore the potential therapeutic applications of N-(2,2-dimethylpropanoyl)phenylalanine, particularly in areas such as metabolic diseases and inflammation.
Conclusion
N-(2,2-dimethylpropanoyl)phenylalanine is a synthetically accessible derivative of L-phenylalanine with potential for biological activity. This technical guide has outlined its chemical structure, a reliable synthetic protocol, and the expected analytical characteristics. The information provided serves as a foundational resource for researchers interested in synthesizing, characterizing, and evaluating the biological properties of this and other novel N-acyl amino acids. The unique structural features imparted by the pivaloyl group make it an intriguing molecule for further exploration in the context of drug development and chemical biology.
References
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. Molecules. 2021. [Link]
-
l-Phenylalanine, N-pivaloyl-, methyl ester. NIST Chemistry WebBook. [Link]
-
Combined biosynthesis and site-specific incorporation of phenylalanine derivatives from aryl aldehydes or carboxylic acids in engineered bacteria. bioRxiv. 2024. [Link]
-
O-Pivaloyl-N-Boc-hydroxylamine. Organic Syntheses. [Link]
-
Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. PubMed. [Link]
-
Synthesis and Biological Evaluation of β-Phenylalanine Derivatives Containing Sulphonamide and Azole Moieties as Antiproliferative Candidates in Lung Cancer Models. PMC. [Link]
-
N-propanoyl l-phenylalanine. PubChem. [Link]
-
The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine. Frontiers in Physiology. [Link]
-
N-Methylated Peptide Synthesis via in situ Generation of Pivaloyl Mixed Anhydrides. ChemRxiv. [Link]
-
Chemical Properties of L-Phenylalanine, N,N-dimethyl- (CAS 17469-89-5). Cheméo. [Link]
-
Synthesis of pivaloyl chloride. PrepChem. [Link]
-
Enzymatic synthesis of N-propionyl phenylalanine: enhancement of umami and salty taste and decoding of its taste mechanism. PubMed. [Link]
-
Characterization and primary functional analysis of phenylalanine ammonia-lyase gene from Phyllostachys edulis. PubMed. [Link]
-
Spectral and Quantum - Mechanical Characterizations and Biological Activity of N-(P-nitrobenzoyl)-L-phenylalanine. ResearchGate. [Link]
-
Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry. [Link]
Sources
- 1. l-Phenylalanine, N-pivaloyl-, methyl ester [webbook.nist.gov]
- 2. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Frontiers | The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids: N-Acylphenylalanine, N-Acyltyrosine, N-Acyltryptophan, and N-Acylhistidine [frontiersin.org]
